molecular formula C15H17ClN4 B093179 1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine CAS No. 16019-53-7

1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine

Cat. No.: B093179
CAS No.: 16019-53-7
M. Wt: 288.77 g/mol
InChI Key: CFWROSPUGSKJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ABT 702 dihydrochloride involves several steps The compound is known chemically as 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochlorideThe final step involves the formation of the dihydrochloride salt .

Chemical Reactions Analysis

ABT 702 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

ABT 702 dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the inhibition of adenosine kinase and its effects on adenosine metabolism.

    Biology: It is used to investigate the role of adenosine in various biological processes, including inflammation and pain.

    Medicine: It has potential therapeutic applications as an analgesic and anti-inflammatory agent.

    Industry: It is used in the development of new drugs targeting adenosine kinase .

Mechanism of Action

ABT 702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the primary enzyme responsible for phosphorylating adenosine. This inhibition leads to an increase in local tissue concentrations of adenosine, which in turn enhances its analgesic and anti-inflammatory actions. The molecular targets involved include adenosine receptors (A1, A2A, and A3), adenosine transporter, and adenosine deaminase .

Comparison with Similar Compounds

ABT 702 dihydrochloride is unique among adenosine kinase inhibitors due to its high selectivity and potency. Similar compounds include:

Properties

CAS No.

16019-53-7

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C15H17ClN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2

InChI Key

CFWROSPUGSKJSY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N

16019-53-7

Synonyms

1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine

Origin of Product

United States

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